molecular formula C16H24N6O3 B2917238 2-{1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide CAS No. 851940-76-6

2-{1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide

カタログ番号: B2917238
CAS番号: 851940-76-6
分子量: 348.407
InChIキー: AOFKRJGCQLPOEW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The compound 2-{1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide is a purine derivative characterized by a 1,3-dimethyl-2,6-dioxo-tetrahydro-purinyl core modified with a 2-methylpiperidinylmethyl group at the 8-position and an acetamide moiety at the 7-position.

Key structural features influencing its bioactivity include:

  • 1,3-Dimethyl substitution: Enhances metabolic stability by reducing susceptibility to oxidative demethylation.
  • Acetamide side chain: Provides hydrogen-bonding capacity for target engagement.

特性

IUPAC Name

2-[1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O3/c1-10-6-4-5-7-21(10)9-12-18-14-13(22(12)8-11(17)23)15(24)20(3)16(25)19(14)2/h10H,4-9H2,1-3H3,(H2,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFKRJGCQLPOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=NC3=C(N2CC(=O)N)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Analysis

The target compound shares its purine-dione core with several analogs (Table 1). Substituent differences at the 7- and 8-positions critically modulate bioactivity and physicochemical properties.

Table 1: Structural Comparison of Purine-Dione Derivatives
Compound Name (CAS/Identifier) 7-Position Substituent 8-Position Substituent Molecular Formula Molecular Weight
Target Compound (Hypothetical) Acetamide 2-Methylpiperidin-1-ylmethyl C₁₇H₂₃N₇O₃ 373.42 g/mol
2-[(7-Hexadecyl-3-methyl-2,6-dioxo-... (369603-84-9) Sulfanyl-N-phenylacetamide Hexadecyl C₃₄H₅₀N₆O₃S 646.87 g/mol
2-(1,3-Dimethyl-2,6-dioxo... (315218-18-9) Acetohydrazide (fluorophenyl) None C₁₇H₁₆FN₇O₃ 385.35 g/mol
2-((1,3-Dimethyl-7-(2-methylallyl)... (CAS:332905-18-7) Thioacetamide 2-Methylallyl C₁₄H₁₈N₆O₃S 350.40 g/mol
1H-Purine-2,6-dione... (668270-27-7) 2-(4-Methylphenyl)-2-oxoethyl 1-Piperidinyl C₂₁H₂₆N₆O₄ 426.47 g/mol
8-[(3R)-3-Amino-1-piperidinyl]... (485821-56-5) Phenylmethyl (3R)-3-Amino-1-piperidinyl C₂₃H₂₈N₈O₃ 464.52 g/mol

Bioactivity and Mode of Action

Evidence from hierarchical clustering of bioactivity profiles () indicates that purine derivatives with similar substituents cluster into groups sharing modes of action. For example:

  • Piperidine/Piperazine Derivatives (e.g., Target Compound, CAS 668270-27-7): Likely target G-protein-coupled receptors (GPCRs) or kinases due to the nitrogen-rich heterocycles enhancing binding to polar active sites .
  • Thio/Sulfanyl Derivatives (e.g., CAS 369603-84-9, 332905-18-7): These compounds may exhibit enhanced covalent binding to cysteine residues in enzymes like proteases or oxidoreductases .

The target compound’s 2-methylpiperidinylmethyl group may confer selectivity for adenosine A₂A receptors, as similar piperidine derivatives are known A₂A antagonists .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP) : The hexadecyl chain in CAS 369603-84-9 increases LogP (>6), reducing aqueous solubility but improving membrane permeability. In contrast, the target compound’s 2-methylpiperidinylmethyl group balances lipophilicity (predicted LogP ~2.5) for CNS penetration .
  • Metabolic Stability : Thio/sulfanyl groups (CAS 332905-18-7) may undergo glutathione conjugation, whereas the target compound’s methylpiperidine and acetamide groups are more metabolically stable .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide, and how are intermediates characterized?

  • Methodological Answer : A common approach involves coupling purine derivatives with acetamide moieties via carbodiimide-mediated reactions. For example, 2-(1,3-dimethyl-2,6-dioxo-purinyl)acetic acid can be activated with carbonyldiimidazole (CDI) in dichloromethane, followed by reaction with amines (e.g., 2-methylpiperidine derivatives) under stirring for 48 hours. Intermediates are purified using silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) and characterized via LC-MS and ¹H/¹³C NMR to confirm regioselectivity and purity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Essential for confirming substitution patterns (e.g., methylpiperidinylmethyl group at position 8) and verifying the absence of tautomeric impurities.
  • LC-MS : Validates molecular weight and monitors reaction progress.
  • FT-IR : Identifies carbonyl (C=O) and amide (N-H) stretches to confirm structural integrity.
  • HPLC-PDA : Ensures purity (>95%) by detecting UV-active impurities. Reference libraries (e.g., PubChem) provide comparative spectral data for validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store in airtight containers at 2–8°C, away from heat sources (P210) .
  • Handling : Use fume hoods and PPE (gloves, lab coat) to avoid inhalation or dermal contact.
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste.
  • Emergency Measures : Immediate rinsing with water for eye/skin contact and medical consultation if ingested (P101) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energetically favorable pathways. Tools like Gaussian or ORCA model substituent effects (e.g., steric hindrance from the 2-methylpiperidinyl group). ICReDD’s integrated approach combines computational screening with experimental validation to reduce trial-and-error iterations. For instance, solvent effects on yield can be simulated to prioritize dimethylformamide (DMF) over THF .

Q. How can Design of Experiments (DoE) improve reaction yield and selectivity?

  • Methodological Answer :

  • Factor Screening : Use Plackett-Burman designs to evaluate variables (temperature, catalyst loading, solvent ratio).
  • Optimization : Central Composite Design (CCD) refines optimal conditions (e.g., 60°C, 1.2 eq CDI, 20:1 CH₂Cl₂/MeOH).
  • Response Surface Analysis : Quantifies interactions between factors, such as the inverse relationship between reaction time and byproduct formation .

Q. How to resolve contradictions in solubility data across different solvent systems?

  • Methodological Answer :

  • Statistical Analysis : Apply ANOVA to compare solubility measurements in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.
  • Hansen Solubility Parameters : Calculate HSP distances to identify outliers.
  • Validation : Replicate experiments under controlled humidity/temperature to isolate environmental variables .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

  • Methodological Answer :

  • In Vitro Assays : Screen for kinase inhibition (e.g., AMPK or CDK targets) using fluorescence polarization.
  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to purine-binding pockets.
  • Informer Libraries : Compare reactivity and selectivity against Merck’s Aryl Halide Chemistry Informer Library to contextualize performance (e.g., X12 compound benchmarking) .

Methodological Resources

  • Experimental Design : CHEM/IBiS 416 (Northwestern University) offers modules on optimizing purine derivative syntheses .
  • Data Integrity : Chemical software (e.g., ChemAxon, ACD/Labs) ensures encrypted data storage and reproducibility via automated reaction logging .
  • Advanced Training : ICReDD workshops integrate computational tools for reaction discovery .

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